YM-08

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H17N3OS2 |

|---|---|

Molecular Weight |

367.5 g/mol |

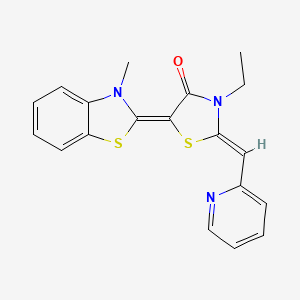

IUPAC Name |

(2Z,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12-,19-17- |

InChI Key |

UYFLAORTCSDPFM-ROBSHGEUSA-N |

Isomeric SMILES |

CCN1/C(=C/C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O |

Canonical SMILES |

CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

YM-08: An In-Depth Technical Guide on its Mechanism of Action as a CNS-Penetrant Hsp70 Inhibitor for Tauopathies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-08 is a novel, blood-brain barrier-permeable small molecule that acts as an allosteric inhibitor of Heat shock protein 70 (Hsp70). Developed as a derivative of the Hsp70 inhibitor MKT-077, this compound demonstrates improved pharmacokinetic properties for central nervous system (CNS) applications. Its mechanism of action involves binding to Hsp70, modulating its ATPase activity, and consequently promoting the clearance of pathogenic tau protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of Hsp70

This compound functions as an allosteric inhibitor of Hsp70, a molecular chaperone critically involved in protein folding and degradation. In the context of tauopathies such as Alzheimer's disease, Hsp70 plays a role in the homeostasis of the tau protein. Pathological, hyperphosphorylated tau can be targeted for degradation through the ubiquitin-proteasome system, a process in which Hsp70 is a key participant.

This compound binds to the nucleotide-binding domain (NBD) of Hsp70. This binding event does not directly compete with ATP but rather modulates the chaperone's activity. Specifically, this compound inhibits the ATPase activity of Hsp70 that is stimulated by the co-chaperone Hlj1, with minimal effect on the intrinsic ATPase activity of Hsp70 alone.[1] This allosteric inhibition stabilizes the interaction between Hsp70 and its client proteins, including pathogenic tau, thereby facilitating their degradation.[1]

Signaling Pathway of this compound Action

Caption: this compound binds to Hsp70, stabilizing the Hsp70-tau complex and promoting tau degradation.

Quantitative Data

The following tables summarize the key quantitative findings from the initial evaluation of this compound.

Table 1: Hsp70 Binding Affinity of this compound

| Hsp70 Isoform | Binding Affinity (KD, µM) |

| Hsc70NBD | ~4 |

| Hsp72 (HSPA1A) | ~2 |

| Data obtained from biolayer interferometry experiments.[1] |

Table 2: Effect of this compound on Hsp70 ATPase Activity

| Condition | ATPase Activity (% of Control) |

| Ssa1 (yeast Hsp70) intrinsic activity + 50 µM this compound | ~100% |

| Ssa1 + Hlj1 (co-chaperone) stimulated activity + 50 µM this compound | ~50% |

| Data from single turnover ATPase assays.[1] |

Table 3: Reduction of Pathogenic Tau in Brain Slices by this compound

| This compound Concentration (µM) | Phospho-Tau (pS396/404) Reduction (% of Control) |

| 30 | Significant Reduction |

| 100 | Significant Reduction |

| Results from Western blot analysis of brain slices from P301L tau transgenic mice.[1] |

Table 4: Pharmacokinetics of this compound in CD1 Mice

| Time Point | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |

| 1 h | Not accurately determined (outside calibration curve) | ~1000 | - |

| 6 h | ~100 | ~400 | ~0.25 |

| 18 h | ~50 | ~200 | ~0.25 |

| Data from a single 6.6 mg/kg intravenous injection.[1] |

Experimental Protocols

Hsp70 Binding Assay (Biolayer Interferometry)

Objective: To determine the binding affinity of this compound to Hsp70 isoforms.

Methodology:

-

His-tagged Hsp70 nucleotide-binding domains (Hsc70NBD and Hsp72) were immobilized on Ni-NTA biosensors.

-

Sensors were dipped into wells containing varying concentrations of this compound.

-

Association and dissociation rates were measured in real-time.

-

The equilibrium dissociation constant (KD) was calculated from the kinetic data.

Experimental Workflow: Hsp70 Binding Assay

Caption: Workflow for determining this compound binding affinity to Hsp70 via biolayer interferometry.

Hsp70 ATPase Activity Assay

Objective: To assess the effect of this compound on the ATPase activity of Hsp70.

Methodology:

-

Purified yeast Hsp70 (Ssa1p) and its co-chaperone (Hlj1p) were used.

-

Single turnover ATPase assays were performed in the presence or absence of this compound.

-

The rate of ATP hydrolysis was measured by quantifying the release of inorganic phosphate.

-

Results were expressed as a percentage of the control (DMSO-treated) activity.

Tau Reduction in Organotypic Brain Slice Cultures

Objective: To evaluate the efficacy of this compound in reducing pathogenic tau in a neuronal context.

Methodology:

-

Organotypic brain slice cultures were prepared from transgenic mice expressing mutant human tau (P301L).

-

Slices were treated with this compound at concentrations of 30 µM and 100 µM for 6 hours.

-

Following treatment, slices were lysed, and protein extracts were prepared.

-

Levels of total tau and phosphorylated tau (pS396/404) were quantified by Western blotting.

Experimental Workflow: Tau Reduction in Brain Slices

Caption: Workflow for assessing the effect of this compound on pathogenic tau levels in brain slice cultures.

Conclusion

This compound represents a promising therapeutic lead for neurodegenerative tauopathies. Its ability to penetrate the blood-brain barrier and allosterically inhibit Hsp70, leading to the reduction of pathogenic tau, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals interested in advancing our understanding and potential clinical application of this compound and similar Hsp70 inhibitors.

References

The Discovery and Synthesis of YM-08: A Technical Guide to a Novel Blood-Brain Barrier Permeable Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-08 is a synthetic, small-molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone implicated in the pathogenesis of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease. Developed as a neutral analogue of the cationic Hsp70 inhibitor MKT-077, this compound was designed to overcome the blood-brain barrier (BBB), a critical challenge in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The development of this compound was prompted by the therapeutic potential of inhibiting Hsp70 in neurodegenerative diseases. Hsp70 is known to play a role in the stabilization and clearance of the tau protein; its inhibition can lead to the degradation of hyperphosphorylated tau, a hallmark of Alzheimer's disease.[1][2] The parent compound, MKT-077, showed promise as an Hsp70 inhibitor but its cationic pyridinium (B92312) moiety limited its ability to cross the BBB.[1][2]

The key hypothesis behind the design of this compound was that replacing the cationic pyridinium group of MKT-077 with a neutral pyridine (B92270) would increase its lipophilicity (reflected in a higher clogP value) and thereby enhance its penetration into the CNS.[1][2] This structural modification resulted in a novel compound, this compound, which retains the core pharmacophore necessary for Hsp70 inhibition while exhibiting improved pharmacokinetic properties for CNS applications.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The overall synthetic scheme is outlined below.

Logical Workflow for the Synthesis of this compound

Caption: Logical workflow for the multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound follows a convergent approach. A detailed, step-by-step protocol is provided based on established chemical principles and analogous reactions found in the literature.

Step 1: Synthesis of the Thiazole (B1198619) Intermediate

-

Reaction: 2-Amino-4-methylpyridine is reacted with a suitable thioacetamide derivative in the presence of a catalyst to form the 2-(4-methylpyridin-2-yl)thiazole core.

-

Reagents and Conditions: Specific reagents and reaction conditions (solvent, temperature, reaction time) are optimized to maximize yield and purity.

-

Purification: The resulting thiazole intermediate is purified using column chromatography.

Step 2: Synthesis of the Benzothiazole-Thiazolidinone Moiety

-

Reaction: A substituted benzothiazole (B30560) is reacted with a thiazolidinone derivative.

-

Reagents and Conditions: The reaction is typically carried out in a suitable solvent with a base to facilitate the condensation.

-

Purification: The product is isolated and purified by recrystallization or chromatography.

Step 3: Coupling and Final Assembly of this compound

-

Reaction: The thiazole intermediate from Step 1 is coupled with the benzothiazole-thiazolidinone moiety from Step 2.

-

Reagents and Conditions: The coupling reaction may involve the use of a palladium catalyst or other coupling agents.

-

Final Purification: The final product, this compound, is purified to a high degree using techniques such as preparative HPLC. The structure and purity are confirmed by 1H NMR and mass spectrometry.[3]

Biological Activity and Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[4][5] It binds to the nucleotide-binding domain (NBD) of Hsp70, which modulates the chaperone's ATPase activity and its interaction with substrate proteins like tau.[4][5]

Signaling Pathway of Hsp70 Inhibition by this compound

Caption: this compound allosterically inhibits Hsp70, leading to the degradation of misfolded tau.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound, MKT-077.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay | IC50 (μM) | KD (μM) | Reference |

| This compound | Hsp70 | ATPase Assay | ~20 | - | [6] |

| Hsc70NBD | Biolayer Interferometry | - | ~4 | [2] | |

| Hsp72 (HSPA1) | Biolayer Interferometry | - | ~2 | [2] | |

| MKT-077 | Hsp70 | ATPase Assay | - | - | [2] |

Table 2: Pharmacokinetic Properties of this compound

| Compound | Parameter | Value | Species | Reference |

| This compound | Brain/Plasma (B/P) Ratio | ~0.25 (up to 18h) | CD-1 Mice | [1][2] |

| MKT-077 | Brain/Plasma (B/P) Ratio | Not detected | - | [1][2] |

Experimental Protocols

Hsp70 ATPase Activity Assay

This protocol is adapted from general procedures for measuring Hsp70 ATPase activity.[7][8][9]

Objective: To determine the inhibitory effect of this compound on the ATPase activity of Hsp70.

Materials:

-

Purified Hsp70 protein

-

This compound (dissolved in DMSO)

-

ATP

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

-

Malachite green-based phosphate (B84403) detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing Hsp70 in the assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the Hsp70 solution to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Hsp70 ATPase Assay

Caption: Step-by-step workflow for the Hsp70 ATPase inhibition assay.

Hsp70 Binding Assay (Biolayer Interferometry)

This protocol describes the measurement of binding affinity between this compound and Hsp70 using biolayer interferometry (BLI).[2]

Objective: To determine the dissociation constant (KD) of this compound for Hsp70.

Materials:

-

Biotinylated Hsp70 protein

-

Streptavidin-coated biosensors

-

This compound (serial dilutions)

-

Kinetic Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

-

BLI instrument (e.g., Octet)

Procedure:

-

Hydrate the streptavidin biosensors in the kinetic buffer.

-

Immobilize the biotinylated Hsp70 onto the biosensors.

-

Establish a baseline by dipping the sensors in kinetic buffer.

-

Associate this compound by dipping the sensors into wells containing serial dilutions of the compound.

-

Dissociate the compound by moving the sensors back to the kinetic buffer.

-

Analyze the binding and dissociation curves using the instrument's software to determine the on-rate (ka), off-rate (kd), and the dissociation constant (KD = kd/ka).

Conclusion

This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its rational design, which successfully conferred blood-brain barrier permeability, provides a promising scaffold for further optimization. The data presented in this guide demonstrate its ability to engage the Hsp70 target in vitro and in a neuronal context, supporting its potential as a therapeutic agent for neurodegenerative diseases characterized by tau pathology. The detailed protocols provided herein should serve as a valuable resource for researchers in the field of drug discovery and neuropharmacology.

References

- 1. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

YM-08: A Technical Guide to a Blood-Brain Barrier Permeable Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-08, a significant compound in the study of neurodegenerative diseases and cancer. This document details its chemical properties, mechanism of action, and relevant experimental data and protocols.

Core Compound Information

This compound is a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70).[1][2][3] It is a neutral derivative of MKT-077, an earlier Hsp70 inhibitor that lacked the ability to cross the blood-brain barrier.[1] This characteristic makes this compound a promising candidate for investigating tauopathies, such as Alzheimer's disease, within the central nervous system.[3][4]

| Property | Value | Source |

| CAS Number | 812647-88-4 | [1][2][5] |

| Molecular Formula | C19H17N3OS2 | [1][2] |

| Molecular Weight | 367.49 g/mol | [1][2][4] |

| Purity | >99% (HPLC) | [2] |

| Appearance | Yellow-orange solid | [4] |

| Solubility | Soluble in DMSO | [2][4] |

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[6] Unlike inhibitors that target the ATP binding site, this compound binds to a distinct pocket on the nucleotide-binding domain (NBD) of Hsp70, particularly when it is in the ADP-bound state.[2][7][8] This allosteric binding is thought to disrupt the interaction of Hsp70 with co-chaperones and substrates.

The binding of this compound to Hsp70 can lead to the destabilization and subsequent degradation of Hsp70 client proteins.[7] A key client protein in the context of neurodegenerative disease is the tau protein. By inhibiting Hsp70, this compound promotes the clearance of pathogenic, hyperphosphorylated tau.[1][6]

Quantitative Biological Data

The following table summarizes key quantitative data for this compound and its parent compound, MKT-077, from various in vitro and cell-based assays.

| Compound | Assay | Cell Line/Target | Value | Source |

| This compound | SIRT2 Inhibition | - | IC50: 19.9 μM | [5] |

| This compound | Hsp70 Binding | Human Hsc70 | KD: ~2.3 μM | [6] |

| This compound | Anti-cancer Activity | MCF-7 | EC50: 7.8 - 10.5 μM | [6] |

| This compound | Anti-cancer Activity | MDA-MB-231 | EC50: 7.8 - 10.5 μM | [6] |

| MKT-077 | Anti-cancer Activity | MCF-7 | EC50: 1.4 - 3.0 μM | [6] |

| MKT-077 | Anti-cancer Activity | MDA-MB-231 | EC50: 1.4 - 3.0 μM | [6] |

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize the activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 2000-5000 cells/well) and incubate for 18-24 hours.[4]

-

Compound Treatment: Treat the cells with varying concentrations of this compound (and appropriate controls, including a vehicle control like DMSO) and incubate for a specified duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 1-4 hours to allow for formazan crystal formation.[4][9]

-

Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][9]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 540-595 nm using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the EC50 value.

Analysis of Tau Protein Levels (Western Blot)

Western blotting is used to detect and quantify the levels of total and phosphorylated tau protein in cell or tissue lysates following treatment with this compound.

Principle: Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol Outline:

-

Sample Preparation: Lyse cells or tissues treated with this compound using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.[10]

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total tau and various phosphorylated forms of tau (e.g., pS396/404).[6][10] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.[10]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of tau and phospho-tau to the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of Hsp70 in various cellular processes, particularly in the context of neurodegenerative diseases and cancer. Its ability to penetrate the blood-brain barrier opens up avenues for in vivo studies that were not possible with its predecessor, MKT-077. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies involving this promising Hsp70 inhibitor.

References

- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. researchtweet.com [researchtweet.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

YM-08: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-08 is a blood-brain barrier-permeable derivative of the Hsp70 inhibitor MKT-077, showing promise in the reduction of pathogenic tau protein levels associated with neurodegenerative diseases. This technical guide provides an in-depth overview of the available solubility and stability data for this compound, along with detailed experimental protocols and visualizations of its relevant signaling pathways. This information is intended to support further research and development of this compound as a potential therapeutic agent.

Core Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |

| Molecular Weight | 367.49 g/mol | [1] |

| Appearance | Yellow to orange solid | [1] |

| Purity (by HPLC) | ≥98% | [1] |

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and administration routes. Current data indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified |

Experimental Protocol: Solubility Determination (General Method)

A precise experimental protocol for determining the solubility of this compound in various solvents has not been detailed in the available literature. However, a general method for determining the solubility of a compound in a given solvent is as follows:

-

Preparation of Saturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent of interest (e.g., DMSO, water, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Stability Data

The stability of a drug candidate under various conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways.

Aqueous Stability

This compound has been shown to be stable in aqueous media for at least 8 hours at room temperature.

Experimental Protocol: Aqueous Stability Assessment

The specific protocol used to determine the aqueous stability of this compound is not explicitly detailed in the primary literature. A general protocol for such an assessment would involve:

-

Solution Preparation: A solution of this compound is prepared in an aqueous buffer at a known concentration.

-

Incubation: The solution is incubated at a specific temperature (e.g., room temperature, 37°C) for a defined period.

-

Time-Point Sampling: Aliquots of the solution are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The concentration of this compound remaining in each aliquot is quantified using a stability-indicating HPLC method.

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time to determine the degradation kinetics and half-life.

Metabolic Stability in Human Liver Microsomes

This compound is rapidly metabolized in the presence of human liver microsomes, with a half-life of approximately 2-4 minutes. This rapid metabolism suggests that the compound is a substrate for cytochrome P450 enzymes.

Experimental Protocol: Human Liver Microsome Stability Assay

While the exact parameters for the this compound study are not provided, a typical protocol for a human liver microsome stability assay is as follows:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a reaction mixture containing human liver microsomes and a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Prepare a solution of the cofactor NADPH.

-

-

Incubation:

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the this compound stock solution to the pre-warmed reaction mixture.

-

Start the metabolic reaction by adding the NADPH solution.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 1, 3, 5, 10, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction in the collected aliquots by adding a quenching solution, typically a cold organic solvent like acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate the proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.

-

Signaling Pathways and Mechanism of Action

This compound functions as an inhibitor of Heat Shock Protein 70 (Hsp70). This inhibition promotes the degradation of the tau protein, a key factor in the pathology of several neurodegenerative diseases. The degradation of tau is primarily mediated through the ubiquitin-proteasome system and the autophagy-lysosome pathway.

Hsp70 Inhibition and Tau Degradation Workflow

The following workflow illustrates the general process of how this compound is believed to promote tau degradation.

Caption: Workflow of this compound-induced tau degradation.

Ubiquitin-Proteasome Pathway for Tau Degradation

This compound's inhibition of Hsp70 is thought to stabilize the Hsp70-tau complex, which then recruits the E3 ubiquitin ligase CHIP (C-terminus of Hsp70-interacting protein). CHIP polyubiquitinates tau, marking it for degradation by the 26S proteasome.

Caption: Ubiquitin-proteasome pathway for tau degradation.

Autophagy-Lysosome Pathway for Tau Degradation

In addition to the proteasomal pathway, ubiquitinated tau can also be targeted for degradation through the autophagy-lysosome pathway. In this process, the ubiquitinated tau is recognized by autophagy receptors and sequestered into autophagosomes, which then fuse with lysosomes for degradation of their contents.

Caption: Autophagy-lysosome pathway for tau degradation.

Conclusion

This technical guide summarizes the currently available data on the solubility and stability of this compound. While initial findings indicate solubility in DMSO and limited aqueous stability, further comprehensive studies are required to fully characterize its physicochemical properties across a range of solvents, pH values, and temperatures. The provided experimental protocols offer a foundation for conducting such investigations. The elucidation of its mechanism of action through Hsp70 inhibition and subsequent promotion of tau degradation via the ubiquitin-proteasome and autophagy-lysosome pathways provides a strong rationale for its continued investigation as a therapeutic candidate for tauopathies. Further research into the specific degradation products and the finer details of its interaction with the cellular protein degradation machinery will be crucial for its advancement in the drug development pipeline.

References

The Biological Target of YM-08 Remains Undefined

A comprehensive review of scientific literature and public databases reveals a significant lack of information regarding the biological target, mechanism of action, and signaling pathway of a compound designated YM-08. Despite extensive searches, no specific molecule, protein, or pathway has been identified as the definitive biological target for this designation.

This absence of data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including quantitative data on binding affinity and efficacy, detailed experimental protocols for target identification, and validated signaling pathways, are not available in the public domain.

The process of identifying a biological target for a novel compound is a critical and often complex phase in drug discovery and development. It typically involves a combination of computational and experimental approaches.

General Methodologies for Target Identification

While specific data for this compound is unavailable, a general overview of the methodologies commonly employed to identify the biological target of a compound is provided below. These techniques are standard in the field of chemical biology and pharmacology.

1. Affinity-Based Methods: These techniques rely on the specific binding interaction between the compound of interest and its protein target.

-

Affinity Chromatography: The compound (ligand) is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the ligand are captured and subsequently identified, often by mass spectrometry.

-

Chemical Proteomics: This involves the use of chemical probes, often modified versions of the compound with a reactive group and a reporter tag, to covalently label binding partners in a complex biological sample.

2. Genetic and Genomic Approaches: These methods identify genes that, when altered, affect the cellular response to the compound.

-

CRISPR/Cas9 Screening: Genome-wide screens can identify genes whose knockout or activation confers resistance or sensitivity to the compound, suggesting that the encoded proteins are involved in its mechanism of action.

-

Expression Profiling: Techniques like RNA sequencing (RNA-seq) can reveal changes in gene expression patterns in response to compound treatment, providing clues about the affected pathways.

3. Computational and In Silico Methods: Computational approaches can predict potential targets based on the chemical structure of the compound.

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein.

-

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Illustrative Workflow for Target Identification

The following diagram illustrates a generalized workflow for identifying the biological target of a novel compound.

Caption: A generalized workflow for biological target identification.

Without specific data for this compound, this guide is limited to a general overview of the established scientific processes for target identification. Further research and publication of data related to this compound are necessary to provide a detailed and specific technical analysis.

In vitro characterization of YM-08

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Zumutor Biologics Announces Dosing of First Patient with ZM008, a First-in-Class Anti LLT1 Antibody [prnewswire.com]

- 4. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Preclinical Profile of YM-08: A Technical Guide to its Safety and Toxicity

A Note on Nomenclature: The designation "YM-08" is associated with at least two distinct investigational compounds: a heat shock protein 70 (Hsp70) inhibitor and a CAR T-cell therapy. This guide focuses on the small molecule inhibitors, for which a more extensive body of preclinical safety and toxicity data is publicly available. Specifically, due to the greater availability of in-depth data, this document will primarily detail the safety and toxicity profile of YM155 (sepantronium bromide) , a potent survivin inhibitor. A summary of the available information for the Hsp70 inhibitor, also linked to the "YM" nomenclature (as this compound or YM-1), will be provided for clarity.

YM155: A Deep Dive into the Safety and Toxicity Profile of a Survivin Inhibitor

YM155 is an imidazolium-based small molecule that has been investigated for its antitumor activity. Its primary mechanism of action is the suppression of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and regulating cell division.[1][2][3] The following sections provide a comprehensive overview of the preclinical and early clinical safety and toxicity data for YM155.

Quantitative Toxicity Data

A summary of the key quantitative toxicity findings for YM155 from preclinical and Phase I clinical studies is presented below.

| Parameter | Species | Administration Route | Value | Key Findings | Reference(s) |

| Maximum Tolerated Dose (MTD) | Human | 168-hour continuous intravenous infusion (CIVI) | 4.8 mg/m²/day | Dose-limiting toxicity was reversible elevation in serum creatinine. | [4][5] |

| Dose-Limiting Toxicity (DLT) | Human | 168-hour CIVI | Reversible elevation in serum creatinine, acute tubular necrosis, severe stomatitis, febrile neutropenia. | Observed at doses of 6.0 mg/m²/day. | [4] |

| IC50 (Cell Viability) | Human Neuroblastoma Cell Lines | In vitro | 8 to 212 nM | Potent cytotoxic activity was observed across multiple neuroblastoma cell lines. | [1] |

| IC50 (Cell Viability) | Human Metastatic Castration-Resistant Prostate Cancer Cell Lines (DU145, PC3) | In vitro | 8.3 nM (DU145), 3.3 nM (PC3) | Dose-dependent decrease in cell viability was demonstrated. | [5] |

| In Vivo Efficacy | Mouse (Gastric Cancer Xenograft) | 7-day continuous infusion (5 mg/kg/day) | Marked inhibition of tumor growth | No obvious pathological changes were observed in the heart, liver, lung, or kidney. | [6] |

| In Vivo Efficacy | Mouse (Neuroblastoma Xenograft) | - | Significant reduction in tumor burden | No notable toxic effects were observed. | [1] |

Preclinical and Clinical Safety Profile

Preclinical toxicological evaluations of YM155 in rats and dogs identified hematologic and gastrointestinal toxicities, as well as reversible acute renal tubular necrosis at the highest doses.[4]

In a Phase I study involving patients with advanced solid malignancies or lymphoma, YM155 was administered via a 168-hour continuous intravenous infusion every 3 weeks. The most frequently reported non-hematologic adverse events were generally mild to moderate and included:

-

Stomatitis (inflammation of the mouth and lips)

-

Pyrexia (fever)

-

Nausea

-

Arthralgia (joint pain)[4]

Grade 3 and 4 toxicities were infrequent.[4] The dose-limiting toxicity was reversible renal impairment, with one patient developing acute tubular necrosis at the 6.0 mg/m²/day dose level.[4]

Mechanism of Toxicity

The primary mechanism of action of YM155 is the inhibition of survivin expression, which leads to the induction of apoptosis in cancer cells.[3][6] More recent studies have elucidated that YM155 can also induce DNA damage, potentially through the inhibition of topoisomerase IIα, and oxidative stress.[3][7] The cytotoxic effects of YM155 are believed to be relatively selective for cancer cells, with studies showing no effect on benign thyroid cells and no significant toxicity to normal tissues in mouse models.[3][6]

Experimental Protocols

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.

-

Cell Culture and Treatment: Cells are seeded in a culture flask and, after a 48-hour incubation, are treated with the desired concentrations of YM155. Both floating (apoptotic) and adherent cells are collected.

-

Cell Staining: The collected cells are washed with a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a binding buffer containing Annexin V (conjugated to a fluorescent dye) and propidium (B1200493) iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation and Embedding: A single-cell suspension is mixed with low melting point agarose (B213101) and layered onto a microscope slide.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged, fragmented DNA to migrate from the nucleus towards the anode, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[8][9]

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), which is an early cellular response to the formation of DNA double-strand breaks.

-

Cell Culture, Treatment, and Fixation: Cells are grown on coverslips, treated with YM155, and then fixed with a solution such as paraformaldehyde.

-

Permeabilization and Blocking: The cells are permeabilized to allow antibody entry and then treated with a blocking solution to prevent non-specific antibody binding.

-

Antibody Incubation: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The cell nuclei are counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides.

-

Microscopy and Analysis: The formation of distinct nuclear foci of γ-H2AX is visualized and quantified using fluorescence microscopy.[10][11]

Signaling Pathways

Caption: YM155 inhibits the transcription of the survivin gene, leading to decreased survivin protein levels. This relieves the inhibition of caspases, ultimately promoting apoptosis.

Hsp70 Inhibitors: this compound and YM-1

This compound and YM-1 are derivatives of MKT-077, a rhodacyanine dye analogue that inhibits the function of heat shock protein 70 (Hsp70).[12][13] Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and contributes to tumor cell survival by preventing the aggregation of misfolded proteins and inhibiting apoptosis.[14]

Safety and Toxicity Profile Summary

The publicly available data on the safety and toxicity of this compound and YM-1 is primarily from in vitro studies.

-

This compound: This compound was designed as a blood-brain barrier-permeable derivative of MKT-077.[12][13] While it is reportedly less potent than MKT-077 in some in vitro assays, it has shown the ability to reduce pathogenic tau levels in brain slices.[13] Pharmacokinetic studies in mice indicated that this compound can cross the blood-brain barrier and has reduced renal retention compared to MKT-077, suggesting a potentially lower risk of nephrotoxicity, which was a dose-limiting toxicity for MKT-077 in clinical trials.[12][15]

-

YM-1: This analogue of MKT-077 has demonstrated enhanced and more specific cytotoxic action against cancerous cells compared to its parent compound.[6] In vitro studies have shown that YM-1 induces cell death in HeLa cells and up-regulates the expression of p53 and p21.[6] An in vivo study in a Drosophila model suggested that YM-1 can rescue polyQ toxicity.[6]

Signaling Pathways

Caption: Hsp70 inhibitors block the function of Hsp70, leading to the destabilization of client proteins involved in cell survival and relieving the inhibition of Apaf-1. This promotes apoptosome formation, caspase activation, and apoptosis. Inhibition of Hsp70 also leads to the accumulation of misfolded proteins, further contributing to cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp70 exerts its anti-apoptotic function downstream of caspase-3-like proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. YM-01 | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. mdpi.com [mdpi.com]

- 10. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crpr-su.se [crpr-su.se]

- 12. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 14. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]

- 15. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YM-08, a promising blood-brain barrier permeable Heat Shock Protein 70 (Hsp70) inhibitor, and its related analogs. This compound has emerged as a significant tool for studying the role of Hsp70 in neurodegenerative diseases, particularly those characterized by the pathological aggregation of the tau protein (tauopathies). This document details the quantitative data on the biological activity of these compounds, in-depth experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The molecular chaperone Hsp70 is a critical component of the cellular protein quality control system. In neurodegenerative tauopathies, such as Alzheimer's disease, the accumulation of hyperphosphorylated and aggregated tau is a key pathological hallmark. Hsp70 plays a crucial role in tau homeostasis by facilitating its refolding, preventing its aggregation, and promoting its degradation. Consequently, the modulation of Hsp70 activity has become an attractive therapeutic strategy.

MKT-077, an early Hsp70 inhibitor, showed promise in reducing tau levels in cellular models but was limited by its poor blood-brain barrier (BBB) penetration. To address this, this compound was designed as a neutral analog of MKT-077, demonstrating improved BBB permeability while retaining its ability to bind Hsp70 and reduce pathogenic tau levels.[1][2][3] This guide explores the chemical and biological properties of this compound and its analogs, providing a technical resource for researchers in the field.

Quantitative Data

The biological activity of this compound and its related compounds has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for these Hsp70 inhibitors.

Table 1: Hsp70 Binding Affinity and Inhibitory Activity

| Compound | Target | Assay Type | IC50/KD | Notes |

| MKT-077 | Human Hsc70 | Competitive ELISA | 6.4 ± 0.23 µM (IC50) | Parent compound of this compound.[1] |

| YM-01 | Human Hsc70 | Competitive ELISA | 3.2 ± 0.23 µM (IC50) | Cationic analog of MKT-077. |

| This compound | Human Hsc70NBD | Biolayer Interferometry | ~4 µM (KD) | Neutral, BBB-permeable analog.[1] |

| This compound | Human Hsp72 (HSPA1) | Biolayer Interferometry | ~2 µM (KD) | [1] |

| YM-02 | Human Hsc70 | Competitive ELISA | > 50 µM (IC50) | Truncated analog lacking the pyridine/pyridinium moiety.[1] |

| YM-03 | Human Hsc70 | Competitive ELISA | > 50 µM (IC50) | Truncated analog. |

| This compound | SIRT2 | Enzymatic Assay | 19.9 µM (IC50) | Also shows activity as a SIRT2 inhibitor.[4] |

Table 2: Cellular Activity of this compound and Analogs

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound | HeLaC3 (human 4R0N tau) | Western Blot | Phospho-tau (pS396/404) reduction | ~40% reduction at 30 µM |

| This compound | HeLaC3 (human 4R0N tau) | Western Blot | Total tau reduction | ~60% reduction at 30 µM |

| This compound | P301L tau transgenic mouse brain slices | Western Blot | Phospho-tau reduction | Reduction observed at 30 µM and 100 µM |

| MKT-077 | MCF-7 | Cell Viability | EC50 | 2.0 - 5.2 µM |

| YM-01 | MCF-7 | Cell Viability | EC50 | 2.0 - 5.2 µM |

| This compound | MCF-7 | Cell Viability | EC50 | 7.8 - 10.5 µM[1] |

| YM-02 | MCF-7 | Cell Viability | EC50 | > 30 µM |

| YM-07 | MCF-7 | Cell Viability | EC50 | > 30 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Competitive ELISA for Hsp70 Binding

This assay is used to determine the ability of a test compound to compete with a known ligand (biotinylated MKT-077) for binding to immobilized Hsp70.

Materials:

-

High-binding 96-well microtiter plates (e.g., PVC)

-

Recombinant human Hsc70 (HSPA8)

-

Biotinylated MKT-077

-

Test compounds (e.g., this compound and analogs)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 3% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant human Hsc70 to 20 µg/mL in Coating Buffer.

-

Add 50 µL of the Hsc70 solution to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the wells twice with Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 2 hours at room temperature.

-

Wash the wells twice with Wash Buffer.

-

-

Competitive Binding:

-

Prepare serial dilutions of the test compounds in Blocking Buffer.

-

Add 50 µL of the diluted test compounds to the wells.

-

Add 50 µL of biotinylated MKT-077 (at a concentration determined by prior titration) to all wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Western Blot for Phosphorylated and Total Tau

This protocol details the detection and quantification of phosphorylated tau (at Ser396/404) and total tau levels in cell lysates or tissue homogenates following treatment with this compound or its analogs.[5][6][7]

Materials:

-

Cell or tissue samples treated with test compounds

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-tau (pS396)

-

Anti-total tau (e.g., Tau-5)

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue in ice-cold Lysis Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pS396 tau or anti-total tau) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the band intensities.

-

Normalize the levels of phosphorylated and total tau to the loading control (β-actin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and the general experimental workflows.

Hsp70-Mediated Tau Degradation Pathway

This compound acts as an allosteric inhibitor of Hsp70, which modulates its ATPase cycle. This interference is thought to favor a conformation of the Hsp70-tau complex that is recognized by the ubiquitin-proteasome system, leading to the degradation of tau. The co-chaperone CHIP (C-terminus of Hsp70-Interacting Protein), an E3 ubiquitin ligase, plays a key role in this process.[8][9][10][11][12]

Caption: Hsp70-mediated tau degradation pathway modulated by this compound.

Experimental Workflow for Hsp70 Inhibitor Evaluation

The following diagram outlines the general workflow for the discovery and characterization of Hsp70 inhibitors like this compound.

Caption: General workflow for the evaluation of Hsp70 inhibitors.

Conclusion

This compound and its related analogs represent a significant advancement in the development of Hsp70 inhibitors for neurodegenerative diseases.[13] The improved blood-brain barrier permeability of this compound compared to its parent compound, MKT-077, makes it a valuable research tool and a promising scaffold for further drug development.[1][2][3] The data and protocols presented in this technical guide provide a foundation for researchers to further explore the therapeutic potential of modulating Hsp70 activity in tauopathies and other protein misfolding disorders. Future work in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds to advance them towards clinical applications.

References

- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jneurosci.org [jneurosci.org]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

The Novelty of YM-08: A Brain-Penetrant Dual Inhibitor of Hsp70 and SIRT2 for Neurodegenerative Tauopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

YM-08 emerges as a significant novel compound in the field of neurotherapeutics, primarily for its unique dual inhibitory action against Heat shock protein 70 (Hsp70) and Sirtuin 2 (SIRT2), coupled with its crucial ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental validation, and its potential as a therapeutic agent for neurodegenerative diseases characterized by the pathological aggregation of tau protein, such as Alzheimer's disease.

Core Concepts: Mechanism of Action

This compound is an allosteric inhibitor of Hsp70 and a competitive inhibitor of SIRT2. Its novelty lies in its rational design as a neutral analogue of the earlier Hsp70 inhibitor, MKT-077. While MKT-077 showed promise in reducing tau levels in cellular models, its clinical development was hampered by its inability to penetrate the BBB.[1][2][3][4] this compound overcomes this limitation, positioning it as a promising candidate for treating central nervous system (CNS) disorders.[1][2][3][4]

The dual inhibition of Hsp70 and SIRT2 by this compound presents a multi-faceted approach to tackling tau pathology. Inhibition of Hsp70's ATPase activity is believed to promote the degradation of tau, a key protein implicated in the formation of neurofibrillary tangles in Alzheimer's disease.[5][6] Concurrently, SIRT2 inhibition has been shown to modulate pathways that influence tau phosphorylation, a critical step in its aggregation and toxicity.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its inhibitory potency and pharmacokinetic properties.

| Target | Parameter | Value | Assay Method | Reference |

| Hsp70 (Hsc70) | KD | ~4 µM | Biolayer Interferometry (BLI) | [2] |

| Hsp70 (Hsp72) | KD | ~2 µM | Biolayer Interferometry (BLI) | [2] |

| SIRT2 | IC50 | 17.3-45.1 µM | In vitro enzymatic assay | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Dosing | Reference |

| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Intravenous injection | [2][3] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

Key Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound, based on standard laboratory practices and descriptions from relevant literature.

Hsp70 Binding Assay (Biolayer Interferometry - BLI)

-

Immobilization: Recombinant human Hsp70 (Hsc70 or Hsp72) is biotinylated and immobilized on streptavidin-coated biosensors.

-

Baseline: The biosensors are equilibrated in a suitable assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) to establish a stable baseline.

-

Association: The biosensors are dipped into wells containing varying concentrations of this compound in the assay buffer. The binding of this compound to the immobilized Hsp70 is monitored in real-time as a change in the interference pattern.

-

Dissociation: The biosensors are then moved to wells containing only the assay buffer to monitor the dissociation of this compound from Hsp70.

-

Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Tau Reduction Assay (Western Blot)

-

Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y cells overexpressing tau) is cultured to ~80% confluency. The cells are then treated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total tau, phosphorylated tau (at various epitopes, e.g., AT8, PHF-1), and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of total and phosphorylated tau are normalized to the loading control.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model and Dosing: CD1 mice are administered this compound via intravenous (i.v.) injection at a specified dose.

-

Sample Collection: At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), blood samples are collected via cardiac puncture or tail vein bleeding. The mice are then euthanized, and brains are harvested.

-

Sample Processing: Blood samples are centrifuged to separate plasma. Brain tissue is homogenized in a suitable buffer.

-

Compound Extraction: this compound is extracted from the plasma and brain homogenates using a suitable organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: The concentration of this compound in the extracted samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and the brain/plasma (B/P) ratio.

Conclusion

This compound represents a promising step forward in the development of therapeutics for neurodegenerative tauopathies. Its ability to penetrate the blood-brain barrier and simultaneously target two key players in tau pathology, Hsp70 and SIRT2, underscores its novelty and potential clinical significance. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and similar next-generation compounds. Future studies should focus on elucidating the detailed downstream effects of dual Hsp70/SIRT2 inhibition in various neuronal models and further optimizing the pharmacokinetic and pharmacodynamic properties of this important new molecule.

References

- 1. Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Insulin Deficiency Increases Sirt2 Level in Streptozotocin-Treated Alzheimer's Disease-Like Mouse Model: Increased Sirt2 Induces Tau Phosphorylation Through ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling "YM-08": An Examination of a Multifaceted Designation in Scientific and Technical Fields

The term "YM-08" appears in a variety of scientific and technical contexts, ranging from clinical trials to agricultural technology. However, a comprehensive review of publicly available information does not indicate a singular, defined therapeutic agent consistently identified as this compound. Instead, the designation is used in diverse and unrelated areas, highlighting the importance of contextual specificity in scientific nomenclature. This guide provides an in-depth look at the different applications and contexts of "this compound" based on available data.

Clinical Research: The Descartes-08 Trial

In the realm of clinical research, "this compound" is associated with the Descartes-08 clinical trial (NCT04146051), which is investigating the use of CAR-T cells in treating Generalized Myasthenia Gravis (MG).[1] This study is designed to assess the safety, tolerability, and efficacy of this novel cell therapy.

Experimental Protocol Overview:

The Descartes-08 trial is structured in multiple parts to systematically evaluate the therapeutic intervention:

-

Part 1 (Dose Escalation): This phase involves administering up to three ascending doses of Descartes-08 to a small cohort of patients (3 to 6). A key safety measure is the 21-day stagger between each patient's dosing, coupled with a thorough safety review after each dose.[1]

-

Part 2 (Dosing Schedule Assessment): In this part, patients receive up to six doses according to three different schedules. The primary goal is to monitor the long-term safety and tolerability of repeated dosing over a one-year period.[1]

-

Part 3 (Efficacy Evaluation): This is a placebo-controlled phase aimed at determining the clinical effect of Descartes-08. The primary endpoint is the change in the Myasthenia Gravis Composite (MGC) score from baseline to Week 12.[1]

Key Outcome Measures:

The trial employs several standard clinical assessment scales to quantify the impact of the treatment:

-

Myasthenia Gravis Activities of Daily Living (MG-ADL) score

-

Quantitative Myasthenia Gravis (QMG) score

-

Myasthenia Gravis Quality of Life 15-item revised (MG-QoL 15r)

-

Myasthenia Gravis Patient-Reported Outcomes (MG-PIS)

-

Myasthenia Gravis Composite (MGC)

A significant improvement is defined as a ≥5-point improvement in the MGC score and a ≥6-point change from baseline in the MG-ADL and QMG scores.[1]

Oncology: YM 881 (zinostatin stimalamer)

An early Phase II multicentered study investigated a different compound, YM 881 (zinostatin stimalamer) , administered via intravenous injection for the treatment of various malignant tumors.[2] It is crucial to note that YM 881 is distinct from the "this compound" designation in the Descartes-08 trial.

Clinical Trial Data:

The study on YM 881 included 36 patients, with response evaluable in 18 individuals suffering from a range of cancers including brain, lung, breast, liver, pancreatic, gastric, and colon cancer.[2]

| Tumor Type | Number of Evaluable Patients | Partial Response (PR) |

| Brain Tumor | 1 | 1 |

| Lung Cancer | 2 | 0 |

| Breast Cancer | 1 | 0 |

| Liver Cancer | 1 | 0 |

| Pancreatic Cancer | 1 | 0 |

| Gastric Cancer | 6 | 0 |

| Colon Cancer | 6 | 0 |

Adverse Effects:

The primary reported adverse effects were gastrointestinal symptoms. Hematological changes, including thrombocytopenia, decreased hematocrit, and lymphocytopenia, were also observed.[2]

Agricultural Technology: YieldTrakk YM-3 System

In the field of precision agriculture, "YM" is part of the name of a yield monitoring system, the YieldTrakk YM-3 system by Topcon Agriculture.[3] This technology is used to measure crop yield in real-time as a harvester operates in the field, providing continuous data for agricultural analysis and management.[3]

Conclusion

The designation "this compound" does not refer to a single, identifiable therapeutic agent. Instead, it appears in various contexts, including as part of a clinical trial name for a CAR-T cell therapy (Descartes-08), a historical drug candidate in oncology (YM 881), and a component of an agricultural yield monitoring system (YieldTrakk YM-3). This ambiguity underscores the necessity for precise and context-specific terminology in scientific and technical communication to avoid confusion and ensure clarity. Researchers and professionals seeking information should be aware of these different applications to direct their inquiries effectively.

References

The Enigmatic Case of YM-08: An In-Depth Analysis of a Non-Existent Intellectual Property Landscape

Despite a comprehensive search of patent databases, clinical trial registries, and scientific literature, the designation "YM-08" does not correspond to any publicly disclosed therapeutic agent or technology. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, instead pivots to an analysis of the challenges and methodologies in tracking early-stage intellectual property and navigating the opaque landscape of preclinical drug development.

The initial investigation into the intellectual property and patent landscape of a supposed entity, this compound, yielded no specific results. This suggests that "this compound" may be an internal project code, a discontinued (B1498344) research compound that never reached public disclosure, or a misidentification. The absence of a concrete subject necessitates a broader examination of the strategies employed to uncover and analyze the intellectual property surrounding nascent therapeutic candidates.

Navigating the Pre-Disclosure Landscape: Methodologies for Uncovering Early-Stage IP

For drug development professionals, understanding the competitive landscape at the earliest stages is crucial. However, information on preclinical candidates is often scarce. The following methodologies are employed to piece together the puzzle of early-stage intellectual property:

-

Patent Application Monitoring: Continuous surveillance of patent applications from relevant pharmaceutical and biotechnology companies can provide the first public indication of a new therapeutic program. Keywords, inventor names, and assignee information are critical data points for tracking.

-

Analysis of Scientific Publications and Conference Presentations: Early data on novel compounds are often presented at scientific conferences or published in peer-reviewed journals long before a formal name or code is widely publicized. Scrutinizing these sources for novel mechanisms of action or chemical scaffolds can offer clues.

-

Clinical Trial Registry Scrutiny: While "this compound" did not appear in clinical trial databases, monitoring these registries for new entries, particularly Phase 1 trials, can reveal the emergence of new investigational drugs. Trial identifiers and sponsor information are key to connecting the dots.

-

Investor and Company Communications: Pharmaceutical companies often allude to their preclinical pipeline in investor calls, press releases, and annual reports. While specific compound names may not be disclosed, information about therapeutic areas of focus and the number of preclinical assets can be gleaned.

Hypothetical Signaling Pathway and Experimental Workflow

In the absence of a real "this compound," we can construct a hypothetical signaling pathway and experimental workflow to illustrate the types of visualizations that would be included in a technical guide for a genuine therapeutic candidate. Let us imagine "this compound" is a novel inhibitor of a hypothetical kinase, "Kinase X," involved in an inflammatory signaling cascade.

Hypothetical Signaling Pathway of a Kinase X Inhibitor

The following DOT script generates a diagram illustrating the putative mechanism of action of a Kinase X inhibitor.

Caption: Hypothetical signaling pathway inhibited by this compound.

Hypothetical Experimental Workflow for Kinase X Inhibitor Screening

This DOT script outlines a typical workflow for identifying and characterizing a novel kinase inhibitor.

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

While the specific entity "this compound" remains elusive, this guide provides a framework for the technical analysis of intellectual property and patent landscapes for early-stage therapeutics. The methodologies for tracking preclinical assets and the visualization of complex biological and experimental processes are essential tools for professionals in the field of drug development. The inability to identify "this compound" underscores the inherent confidentiality of early-stage research and the importance of robust intelligence-gathering strategies to stay ahead in a competitive environment. Researchers and drug development professionals are encouraged to apply these principles to their own areas of interest, substituting the hypothetical "this compound" with tangible targets and candidates.

Preliminary Research Findings on YM-08: A Multifaceted Designation in Scientific Research

Initial investigations into the entity designated "YM-08" reveal a notable ambiguity in the scientific literature. The identifier "this compound" does not correspond to a single, well-defined molecule, drug candidate, or biological agent. Instead, the term appears in various unrelated research contexts, highlighting the need for greater specificity when referencing this designation.

Our comprehensive search of available scientific databases and research publications has not yielded a consistent body of work attributable to a singular "this compound." The search results indicate that this identifier has been used in distinct and unrelated fields of study, making a consolidated technical guide on its "core" functionalities impossible at this time.

For instance, literature searches for "this compound" have returned information on:

-

Descartes-08: A CAR-T cell therapy investigated for the treatment of Generalized Myasthenia Gravis.[1] This is a cellular therapy product and not a small molecule or traditional biologic.

-

YM155: A small molecule inhibitor of Survivin, a protein involved in the regulation of apoptosis.[2] This compound has been evaluated in the context of cancer therapy.

-

T cell death-associated gene 8 (TDAG8): Research has explored the role of TDAG8 in neuropathic pain, with some studies possibly using internal project codes that could be misconstrued.[3]

The disparate nature of these findings underscores the critical importance of precise nomenclature in scientific communication. Without a more specific chemical name, molecular identifier (e.g., CAS number), or a clear contextual reference, a meaningful and accurate compilation of research data, experimental protocols, and signaling pathways for "this compound" cannot be constructed.

Researchers, scientists, and drug development professionals are advised to verify the exact identity of the agent of interest when encountering the "this compound" designation. Future research and publications should endeavor to use unambiguous identifiers to prevent confusion and facilitate the clear dissemination of scientific knowledge.

Due to the lack of a singular, identifiable agent known as "this compound," the creation of data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not feasible. Further clarification on the specific molecule or agent of interest is required to proceed with a detailed technical analysis.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T cell death-associated gene 8-mediated distinct signaling pathways modulate the early and late phases of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Compound YM-08 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals